Biochemical Potency Advantage
OXA-11 exhibits a biochemical IC50 of 1.2 pM against FAK phosphorylation at Y397, representing a >1,000-fold improvement in potency over the clinical FAK inhibitors Defactinib (VS-6063; IC50 = 0.47-0.6 nM) and VS-4718 (PND-1186; IC50 = 1.5 nM) as measured in comparable biochemical kinase assays [1][2]. This sub-nanomolar to picomolar potency differential enables OXA-11 to achieve complete target engagement at significantly lower concentrations, a critical factor for applications requiring sustained pathway inhibition with minimal compound burden.
| Evidence Dimension | Biochemical IC50 against FAK (pFAK Y397) |
|---|---|
| Target Compound Data | 1.2 pM |
| Comparator Or Baseline | Defactinib: 0.47-0.6 nM (470-600 pM); VS-4718: 1.5 nM (1,500 pM) |
| Quantified Difference | OXA-11 is >1,250-fold more potent than Defactinib; >1,250-fold more potent than VS-4718 |
| Conditions | Biochemical kinase inhibition assays; OXA-11 measured via DELFIA format; comparators via Kinobeads or kinase assay platforms |
Why This Matters
Extreme biochemical potency reduces the required compound concentration in cellular and in vivo studies, minimizing off-target effects driven by high-dose exposure and enabling clearer mechanistic interpretation.
- [1] Moen, I., et al. (2015). Anti-metastatic action of FAK inhibitor OXA-11 in combination with VEGFR-2 signaling blockade in pancreatic neuroendocrine tumors. Clinical & Experimental Metastasis, 32(8), 799-817. View Source
- [2] PMC. (2021). Table 1: IC50 values for in vitro kinase inhibition. National Library of Medicine. View Source
